molecular formula C10H10BrN B1280264 3-Bromo-1,2-dimethyl-1H-indole CAS No. 80906-24-7

3-Bromo-1,2-dimethyl-1H-indole

Cat. No.: B1280264
CAS No.: 80906-24-7
M. Wt: 224.1 g/mol
InChI Key: IWOBAONZGDLVQJ-UHFFFAOYSA-N
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Description

3-Bromo-1,2-dimethyl-1H-indole is a brominated derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science . The bromine atom in the 3-position and the methyl groups in the 1- and 2-positions of the indole ring confer unique chemical properties to this compound.

Biochemical Analysis

Biochemical Properties

3-Bromo-1,2-dimethyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which can influence various biological processes

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It is known to bind to specific biomolecules, potentially inhibiting or activating enzymes, and altering gene expression. Indole derivatives have been shown to interact with various molecular targets, leading to changes in cellular functions . The precise molecular interactions of this compound are still being elucidated, but it is expected to follow similar mechanisms as other indole compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Indole derivatives are generally stable, but their activity can diminish over time due to degradation . Long-term studies are needed to fully understand the temporal effects of this compound in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Indole derivatives have been shown to have a threshold effect, where their biological activity changes significantly at certain concentrations . Detailed dosage studies are required to determine the optimal and safe dosage range for this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Indole derivatives are known to affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The specific metabolic pathways of this compound are still being mapped, but it is expected to follow similar pathways as other indole compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that facilitate its movement and localization within the cell . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,2-dimethyl-1H-indole typically involves the bromination of 1,2-dimethylindole. One common method is the reaction of 1,2-dimethylindole with N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also minimizes the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,2-dimethyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Potassium Permanganate (KMnO4): Used for oxidation reactions.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted indoles can be formed.

    Oxidation Products: Indole-2,3-diones are common oxidation products.

    Reduction Products: 1,2-Dimethylindole is a typical reduction product.

Scientific Research Applications

3-Bromo-1,2-dimethyl-1H-indole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-ethyl-1H-indole
  • 3-Bromo-2-methyl-1H-indole
  • 3-Bromo-1H-indole

Uniqueness

3-Bromo-1,2-dimethyl-1H-indole is unique due to the presence of two methyl groups in the 1- and 2-positions, which influence its chemical reactivity and biological activity. These structural features distinguish it from other brominated indoles and contribute to its specific properties and applications .

Properties

IUPAC Name

3-bromo-1,2-dimethylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-7-10(11)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOBAONZGDLVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461629
Record name 1H-Indole, 3-bromo-1,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80906-24-7
Record name 1H-Indole, 3-bromo-1,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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